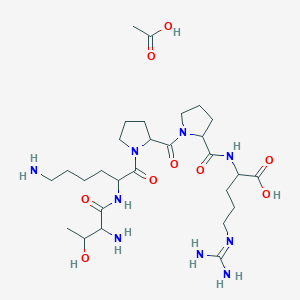

H-Thr-Lys-Pro-Pro-Arg-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung ist bekannt für ihre immunostimulatorischen Eigenschaften und spielt eine bedeutende Rolle im Immunsystem, indem sie die phagozytische Aktivität von Makrophagen und Neutrophilen verstärkt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-Thr-Lys-Pro-Pro-Arg-OH erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Anlagerung der ersten Aminosäure: Die erste Aminosäure, Threonin, wird am Harz befestigt.

Entschützung und Kupplung: Die Schutzgruppe an der Aminosäure wird entfernt und die nächste Aminosäure (Lysin) wird unter Verwendung eines Kupplungsreagenzes wie HBTU oder DIC gekoppelt.

Wiederholung: Die Entschützungs- und Kupplungsschritte werden für Prolin, Prolin und Arginin wiederholt.

Abspaltung und Reinigung: Das fertige Peptid wird vom Harz abgespalten und durch Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Ausbeute zu erhöhen. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an den Threonin- oder Argininresten stattfinden und zur Bildung von Oxoderivaten führen.

Reduktion: Reduktionsreaktionen können auf Disulfidbrücken abzielen, wenn diese in modifizierten Versionen des Peptids vorhanden sind.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie HBTU oder DIC.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Oxoderivaten führen, während Substitution zu Analoga mit veränderter biologischer Aktivität führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen, darunter:

Biochemie: Untersuchung von Protein-Protein-Interaktionen und Signalwegen.

Pharmazeutika: Entwicklung von Peptid-basierten Medikamenten und Impfstoffen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an spezifische Rezeptoren auf der Oberfläche von phagozytischen Zellen wie Makrophagen und Neutrophilen bindet. Diese Bindung löst eine Kaskade von intrazellulären Ereignissen aus, einschließlich der Aktivierung von Signalwegen, die zu einer erhöhten phagozytischen Aktivität führen. Zu den beteiligten molekularen Zielstrukturen gehören Rezeptoren, die den Kalzium- und zyklischen Nukleotidspeigel regulieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-Lys-Pro-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, threonine, is attached to the resin.

Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (lysine) is coupled using a coupling reagent such as HBTU or DIC.

Repetition: The deprotection and coupling steps are repeated for proline, proline, and arginine.

Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

H-Thr-Lys-Pro-Pro-Arg-OH can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the threonine or arginine residues, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while substitution can result in analogs with altered biological activity .

Wissenschaftliche Forschungsanwendungen

H-Thr-Lys-Pro-Pro-Arg-OH has a wide range of scientific research applications, including:

Immunology: Enhancing the phagocytic activity of macrophages and neutrophils, making it useful in studying immune responses.

Medicine: Potential therapeutic applications in treating infections and immune-related disorders.

Biochemistry: Studying protein-protein interactions and signaling pathways.

Pharmaceuticals: Development of peptide-based drugs and vaccines.

Wirkmechanismus

H-Thr-Lys-Pro-Pro-Arg-OH exerts its effects by binding to specific receptors on the surface of phagocytic cells, such as macrophages and neutrophils. This binding triggers a cascade of intracellular events, including the activation of signaling pathways that lead to increased phagocytic activity. The molecular targets involved include receptors that regulate calcium and cyclic nucleotide levels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tuftsin (Thr-Lys-Pro-Arg): Eine kürzere Version von H-Thr-Lys-Pro-Pro-Arg-OH mit ähnlichen immunostimulatorischen Eigenschaften.

Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro): Eine verlängerte Version von Tuftsin mit zusätzlichen Prolin- und Glycinresten, bekannt für ihre nootropen und angstlösenden Wirkungen.

Einzigartigkeit

This compound ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins von zwei Prolinresten einzigartig, die zu seiner besonderen biologischen Aktivität beitragen. Seine Fähigkeit, die phagozytische Aktivität zu steigern, macht es zu einem wertvollen Werkzeug in der immunologischen Forschung und für potenzielle therapeutische Anwendungen .

Eigenschaften

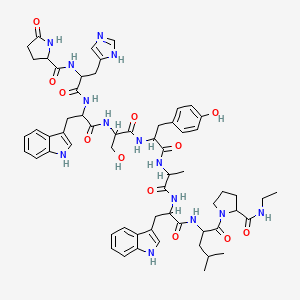

IUPAC Name |

acetic acid;2-[[1-[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H47N9O7.C2H4O2/c1-15(36)20(28)22(38)32-16(7-2-3-11-27)23(39)35-14-6-10-19(35)24(40)34-13-5-9-18(34)21(37)33-17(25(41)42)8-4-12-31-26(29)30;1-2(3)4/h15-20,36H,2-14,27-28H2,1H3,(H,32,38)(H,33,37)(H,41,42)(H4,29,30,31);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGFMFZFUNHLCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H51N9O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]-](/img/structure/B12121018.png)

![5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12121023.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(1-methylethyl)-, methyl ester](/img/structure/B12121039.png)

![4H-1,2,4-Triazole-4-acetic acid, 3-amino-5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B12121068.png)

![N-[4-(acetylamino)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12121081.png)

![1H-Perimidine, 2-[1-(2-furanylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,3-dihydro-](/img/structure/B12121082.png)